2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034582-49-3
VCID: VC7414233
InChI: InChI=1S/C18H18N4O2/c23-18(9-13-10-21-16-4-2-1-3-15(13)16)22-8-5-14(12-22)24-17-11-19-6-7-20-17/h1-4,6-7,10-11,14,21H,5,8-9,12H2
SMILES: C1CN(CC1OC2=NC=CN=C2)C(=O)CC3=CNC4=CC=CC=C43
Molecular Formula: C18H18N4O2
Molecular Weight: 322.368

2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

CAS No.: 2034582-49-3

Cat. No.: VC7414233

Molecular Formula: C18H18N4O2

Molecular Weight: 322.368

* For research use only. Not for human or veterinary use.

2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone - 2034582-49-3

Specification

CAS No. 2034582-49-3
Molecular Formula C18H18N4O2
Molecular Weight 322.368
IUPAC Name 2-(1H-indol-3-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone
Standard InChI InChI=1S/C18H18N4O2/c23-18(9-13-10-21-16-4-2-1-3-15(13)16)22-8-5-14(12-22)24-17-11-19-6-7-20-17/h1-4,6-7,10-11,14,21H,5,8-9,12H2
Standard InChI Key UPXNVBPPYZQHGK-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC=CN=C2)C(=O)CC3=CNC4=CC=CC=C43

Introduction

Molecular Formula and Weight

The molecular formula for a similar compound, 2-(1H-indol-1-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, is C19H20N4O2, with a molecular weight of 336.4 g/mol . For 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone, we can estimate a similar molecular weight due to the structural similarity, but exact data is not available.

Structural Components

  • Indole Ring: Known for its presence in numerous biologically active compounds, the indole ring is a key component of this molecule.

  • Pyrrolidine Ring: Often found in drugs and natural products, pyrrolidine contributes to the compound's potential pharmacological properties.

  • Pyrazine Ring: This ring system is also common in biologically active compounds, contributing to the molecule's potential for drug-like activity.

Synthesis Methods

The synthesis of such compounds typically involves multi-step reactions, including the formation of the indole and pyrrolidine rings, followed by the introduction of the pyrazine moiety. Specific synthesis details for this compound are not available, but similar compounds often require careful control of reaction conditions to achieve the desired structure.

Characterization Techniques

Characterization would likely involve techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Toxicity and Safety

Toxicity and safety profiles would need to be assessed through in vitro and in vivo studies, which are not reported for this compound.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Biological Activity
2-(1H-indol-1-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanoneC19H20N4O2336.4Potential drug-like activity
(2R)-2-(1H-indol-3-ylmethyl)-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-oneC16H14N4O278.31Potential pharmacological properties
3-(1-naphthalen-2-ylindol-3-yl)-4-[1-(3-pyrrolidin-1-ylpropyl)indazol-3-yl]pyrrole-2,5-dioneC36H31N5O2565.7Complex biological activity

This table highlights the diversity of compounds with similar structural elements and their potential biological activities.

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